LT175
Overview
Description
LT175 is a dual ligand for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It is an orally active partial agonist for peroxisome proliferator-activated receptor gamma, with significant insulin-sensitizing effects and reduced adipogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LT175 involves the preparation of a biphenyl derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
LT175 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts .
Major Products
Scientific Research Applications
LT175 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the effects of dual peroxisome proliferator-activated receptor activation
Biology: Investigated for its role in regulating lipid and glucose metabolism, as well as its effects on adipocyte differentiation and function
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders such as diabetes and obesity
Industry: Potential applications in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptors
Mechanism of Action
LT175 exerts its effects by binding to and activating both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This activation leads to the recruitment of coregulators such as cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, which in turn modulate the expression of target genes involved in lipid and glucose metabolism .
Comparison with Similar Compounds
LT175 is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which distinguishes it from other compounds that typically target only one of these receptors. Similar compounds include:
Rosiglitazone: A selective peroxisome proliferator-activated receptor gamma agonist with potent insulin-sensitizing effects but higher adipogenic activity
Wy 14,643: A selective peroxisome proliferator-activated receptor alpha agonist with strong lipid-lowering effects
Glitazars: Dual peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma agonists with varying degrees of efficacy and side effects
This compound’s partial agonist profile and reduced adipogenic properties make it a promising candidate for further research and development .
Properties
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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